molecular formula C13H19N3O2 B1392907 N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide CAS No. 1053655-75-6

N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide

Cat. No.: B1392907
CAS No.: 1053655-75-6
M. Wt: 249.31 g/mol
InChI Key: WDMAMVLFOMHSDE-UHFFFAOYSA-N
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Description

N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide is a compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol.

Preparation Methods

The synthesis of N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . This process forms a Schiff base hydrazone, which is a common method for synthesizing such compounds .

Chemical Reactions Analysis

N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it may serve as a model compound for studying enzyme inhibitors and other pharmacologically active species . In industry, it can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with transition metal ions, which can influence various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide can be compared with other similar Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features and chemical properties but differ in their specific substituents and conformations. The uniqueness of N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide lies in its specific substituents and the resulting chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(Z)-[amino-(4-methylphenyl)methylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-5-7-10(8-6-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMAMVLFOMHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
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N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
Reactant of Route 6
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N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide

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